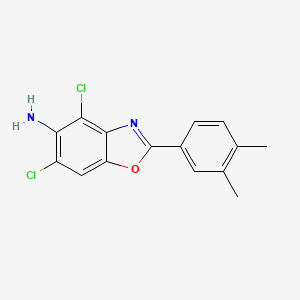
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione is a compound with a unique structure that includes a hydroxyl group, a butenyl side chain, and a cyclopentanedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentanedione derivative with a suitable butenyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions, such as controlled temperature, pH, and solvent choice, to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various alcohol derivatives.
科学研究应用
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the butenyl side chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other cyclopentanedione derivatives and hydroxylated butenyl compounds. Examples include:
- 4-Hydroxy-5-(2-methyl-1-butenyl)-1,3-cyclopentanedione
- 4-Hydroxy-5-(3-methyl-2-butenyl)-1,3-cyclopentanedione
Uniqueness
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione is unique due to its specific structural features, such as the position of the hydroxyl group and the butenyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-hydroxy-5-(3-methylbut-1-enyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-6(2)3-4-7-8(11)5-9(12)10(7)13/h3-4,6-7,10,13H,5H2,1-2H3 |
InChI 键 |
UJOOZTMJDMQIMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CC1C(C(=O)CC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)

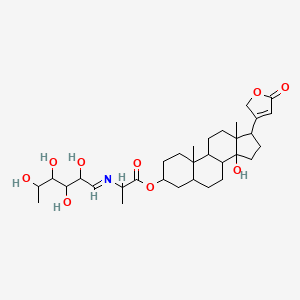
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
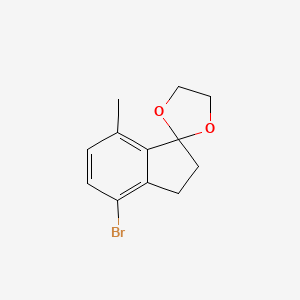
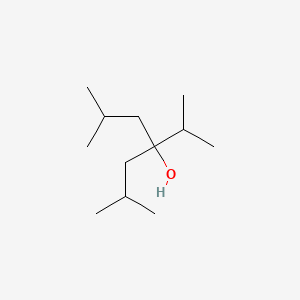
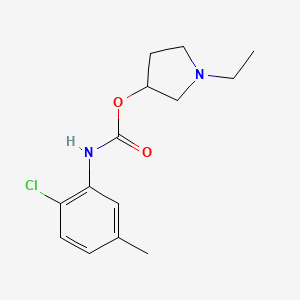
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
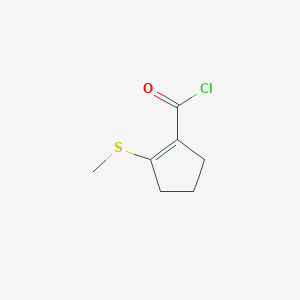
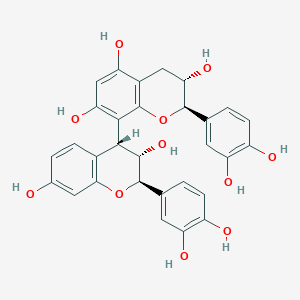
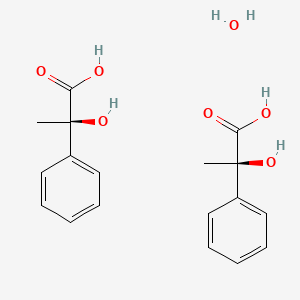
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)
